2-(4-bromophenyl)propanedinitrile
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Overview
Description
2-(4-Bromophenyl)malononitrile, also known as 2-[(4-Bromophenyl)methylene]malononitrile, is a chemical compound with the empirical formula C10H5BrN2 . It has a molecular weight of 233.06 .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)malononitrile and its derivatives has been studied in the context of alkylation of malononitrile derivatives with α-bromocarbonyl compounds . The reaction involves the methylene group of the malononitrile derivative with the formation of a 1,4-diketone .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)malononitrile is represented by the SMILES stringN#CC(C#N)=CC1=CC=C(Br)C=C1
. The InChI key for this compound is MYMFYWGVTXOLRG-UHFFFAOYSA-N
. Chemical Reactions Analysis
The alkylation of malononitrile and its dimer with α-bromoketones has been studied . The reaction occurs in ethanol at 20°C in the presence of 10% aqueous KOH and leads to 2-amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)malononitrile include a melting point of 160-162°C, a predicted boiling point of 354.3±27.0°C, and a predicted density of 1.557±0.06 g/cm3 .Scientific Research Applications
Herbicide Resistance in Transgenic Plants
A study by Stalker, Mcbride, and Malyj (1988) explored the use of a gene encoding a specific nitrilase that converts bromoxynil (a photosynthetic inhibitor in plants) to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to high levels of bromoxynil, indicating a novel approach to obtaining herbicide resistance through genetic modification (Stalker, Mcbride, & Malyj, 1988).
Crystal Structure Analysis
Wang et al. (2011) synthesized and characterized compounds including 2-((E)-3-(2-chlorophenyl)-1-(4-bromophenyl)allylidene)malononitrile. X-ray diffraction analysis revealed unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl, which link molecules to form polymers. This research contributes to our understanding of molecular interactions in crystal structures (Wang, Li, Wu, & Zhang, 2011).
Detection of Cyanide in Water
Schramm, Menger, and Machado (2016) synthesized compounds for use as optical devices for anionic detection, specifically for detecting cyanide in water. They developed a chromogenic chemosensor that changes color upon the addition of cyanide, offering a promising method for detecting this harmful anion in water sources (Schramm, Menger, & Machado, 2016).
MALDI-TOF Mass Spectrometry
Wyatt, Stein, and Brenton (2006) used 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile in the analysis of various compounds, including organometallics and carbohydrates, by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). This demonstrates the versatility of malononitrile derivatives in analytical chemistry (Wyatt, Stein, & Brenton, 2006).
Synthesis of Heterocyclic Compounds
Abdelhamid and Shiaty (1988) discussed the synthesis of 2-Bromothienylglyoxal-2-phenylhydrazone and its reactions with various compounds to synthesize several heterocycles, highlighting the role of malononitrile derivatives in synthetic organic chemistry (Abdelhamid & Shiaty, 1988).
Antibacterial Activity of Heterocyclic Compounds
Khan (2017) synthesized a compound by reacting chalcone with malononitrile, which was then evaluated for its antibacterial activity. The study demonstrated the potential of malononitrile derivatives as effective antibacterial agents (Khan, 2017).
Synthesis of Cyanopyridine Derivatives
Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives from malononitrile and evaluated their antimicrobial activity, further highlighting the pharmaceutical applications of malononitrile derivatives (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Microwave Reaction of Diazonium Salts with Nitriles
Saez, Otero, Batanero, and Barba (2008) investigated the conversion of aryldiazonium tetrafluorborates dissolved in nitriles into corresponding anilides via microwave irradiation. This study demonstrates the application of malononitrile in facilitating novel synthetic pathways (Saez, Otero, Batanero, & Barba, 2008).
Colorimetric Analysis of Malononitrile
Kim et al. (2020) developed a colorimetric signaling probe for the selective analysis of malononitrile, crucial in various chemical and industrial applications. This underscores the importance of malononitrile derivatives in analytical chemistry (Kim, Choi, Lee, Hong, & Chang, 2020).
Heterocyclic Synthesis with Nitriles
Abdelrazek (2005) discussed the synthesis of new thiophene, pyridazine, oxazine, and other heterocyclic derivatives using malononitrile, further highlighting its role in the synthesis of a wide range of heterocyclic compounds (Abdelrazek, 2005).
Mechanism of Toxicity of Injected CS Gas
Jones and Israel (1970) studied the toxicity of 2-chlorobenzylidene malononitrile (CS) and its interactions with various compounds, providing insight into the toxicological aspects of certain malononitrile derivatives (Jones & Israel, 1970).
Synthesis of Quadruply Annulated Borepins
Schickedanz et al. (2017) described a synthesis sequence for quadruply annulated borepins using aryl-BF3K salts and lithiated bromonaphthalene derivatives, demonstrating the utility of malononitrile derivatives in advanced organic synthesis (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).
Synthesis of Heterocycles via 2-Picolinium Bromide
Darwish (2008) conducted a study on the synthesis of various heterocycles via reactions involving malononitrile, contributing to our understanding of its applications in heterocyclic chemistry (Darwish, 2008).
Biotransformation of Bromoxynil
Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil, a derivative of malononitrile, under various conditions, providing insights into the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).
Selective Fluorescent Chemosensor for Cyanide Anion
Chen et al. (2015) developed a molecule sensitive and selective to cyanide anion, demonstrating the potential of malononitrile derivatives in environmental sensing applications (Chen, Shi, Hui, Sun, Xu, Feng, & Xie, 2015).
Electrochemical Transformation of Malononitrile
Elinson, Feducovich, Lizunova, and Nikishin (2000) described the electrochemical transformation of malononitrile into functionally substituted cyclopropanes, highlighting its application in electrocatalytic reactions (Elinson, Feducovich, Lizunova, & Nikishin, 2000).
Microwave-Assisted Synthesis of Novel Coumarin Derivatives
Desai et al. (2017) reported the microwave-assisted synthesis of novel coumarin derivatives containing cyanopyridine and furan, evaluating their antimicrobial properties. This underscores the pharmaceutical applications of malononitrile derivatives (Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2017).
Bonding in Amorphous Carbon Nitride
Rodil and Muhl (2004) focused on the chemical bonding in amorphous carbon nitride, a material that involves malononitrile. This research contributes to our understanding of bonding in advanced materials (Rodil & Muhl, 2004).
Synthesis and Antimicrobial Evaluation of Novel Compounds
Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds with a sulfamoyl moiety and evaluated their antimicrobial activity, demonstrating the biomedical significance of malononitrile derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety and Hazards
2-(4-Bromophenyl)malononitrile is classified as a combustible solid . It is considered hazardous and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
2-(4-bromophenyl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOWXUZIYDYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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